

WY-135 stock solution preparation and storage

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Compound of Interest

Compound Name: WY-135

Cat. No.: B3028517

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Application Notes and Protocols for WY-135

For Researchers, Scientists, and Drug Development Professionals

Introduction

WY-135 is a potent and novel dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1] With IC50 values of 1.2 nM and 0.48 nM for ALK and ROS1 respectively, it demonstrates significant anti-proliferative effects in relevant cancer cell lines.[1] These application notes provide detailed protocols for the preparation and storage of **WY-135** stock solutions, as well as a general methodology for in-vitro cell-based assays to assess its activity.

Data Presentation

Table 1: **WY-135** Stock Solution Preparation

Desired Stock Concentration	1 mg Mass	5 mg Mass	10 mg Mass
1 mM	1.6336 mL	8.1679 mL	16.3359 mL
5 mM	326.7 µL	1.6336 mL	3.2672 mL
10 mM	163.4 µL	816.8 µL	1.6336 mL

Note: The molecular weight of **WY-135** is 612.15 g/mol . Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis for the most accurate

calculations.

Table 2: **WY-135** Storage and Stability

Form	Storage Temperature	Duration	Special Instructions
Solid Compound	2-8°C	Long-term	Store in a sealed container, protected from moisture.
Stock Solution	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of WY-135 Stock Solution (10 mM)

Materials:

- **WY-135** solid compound
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Calculate the required amount of **WY-135** and DMSO. To prepare a 10 mM stock solution, you will need to dissolve the appropriate mass of **WY-135** in a specific volume of DMSO as indicated in Table 1. For example, to prepare 816.8 μ L of a 10 mM stock solution, use 5 mg of **WY-135**.
- Weigh the **WY-135**. Carefully weigh the desired amount of **WY-135** solid compound in a sterile microcentrifuge tube.
- Add DMSO. Add the calculated volume of DMSO to the microcentrifuge tube containing the **WY-135**.
- Dissolve the compound. Vortex the tube until the **WY-135** is completely dissolved. To aid dissolution, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[\[2\]](#)
- Aliquot and store. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[\[2\]](#)

Protocol 2: In-vitro Cell Proliferation Assay (MTT Assay)

This protocol provides a general framework for assessing the anti-proliferative effects of **WY-135** on cancer cell lines, such as Karpas299 (ALK-positive anaplastic large-cell lymphoma) and H2228 (non-small cell lung cancer with EML4-ALK fusion).

Materials:

- Karpas299 or H2228 cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- **WY-135** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)

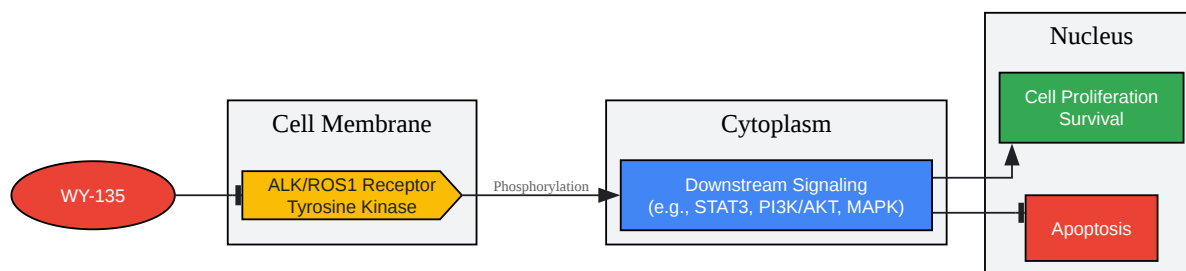
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
- Drug Treatment:
 - Prepare serial dilutions of **WY-135** from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Remember to include a vehicle control (DMSO) at the same concentration as the highest **WY-135** treatment.
 - Remove the medium from the wells and add 100 μ L of the prepared drug dilutions to the respective wells.
 - Incubate the plate for 72 hours at 37°C and 5% CO₂.
- MTT Assay:
 - After the incubation period, add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for an additional 4 hours at 37°C.

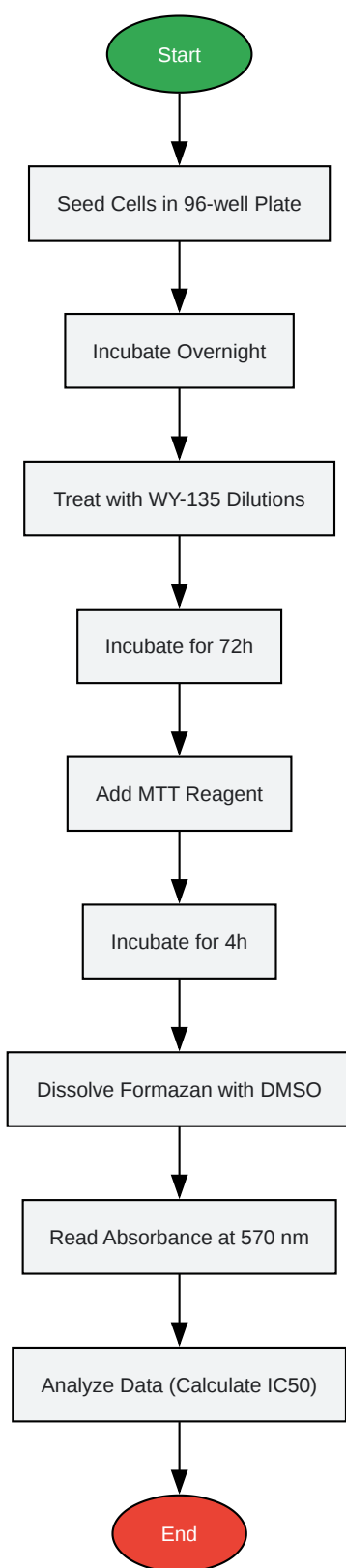
- Carefully remove the medium containing MTT from each well.
- Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each treatment relative to the vehicle control.
 - Plot the results and determine the IC₅₀ value of **WY-135** for the tested cell line.

Visualizations



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Caption: **WY-135** inhibits ALK/ROS1 signaling pathways.



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Caption: Workflow for in-vitro cell proliferation assay.

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References

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- 2. glpbio.com [glpbio.com]
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